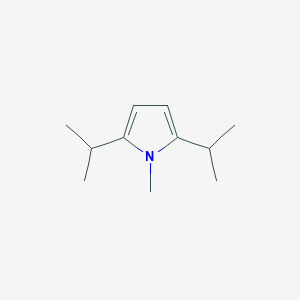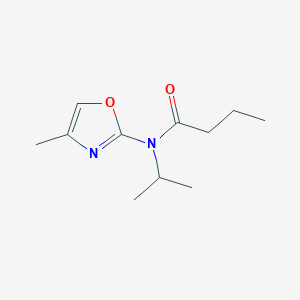
N-isopropyl-N-(4-methyloxazol-2-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-N-(4-methyloxazol-2-yl)butyramide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isopropyl group, a methyloxazole ring, and a butyramide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of isopropylamine with 4-methyloxazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.
化学反应分析
Types of Reactions
N-isopropyl-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or methyloxazole groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced amide compounds, and substituted analogs, each with distinct chemical and physical properties.
科学研究应用
N-isopropyl-N-(4-methyloxazol-2-yl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-isopropyl-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity and resulting in various physiological effects.
相似化合物的比较
Similar Compounds
Isamoxole: A compound with a similar oxazole ring structure, known for its anti-allergic properties.
Indole Derivatives: Compounds containing an indole nucleus, which share some pharmacological activities with N-isopropyl-N-(4-methyloxazol-2-yl)butyramide.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
57067-96-6 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-oxazol-2-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-6-10(14)13(8(2)3)11-12-9(4)7-15-11/h7-8H,5-6H2,1-4H3 |
InChI 键 |
HWPNQXJPVVSOIU-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N(C1=NC(=CO1)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



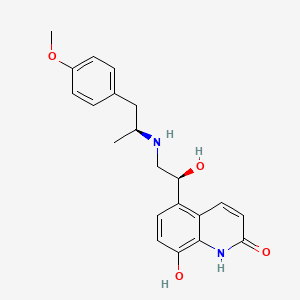
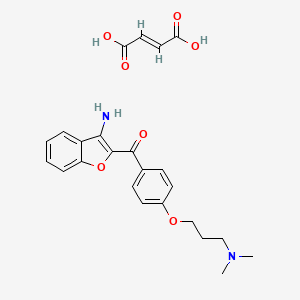



![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)


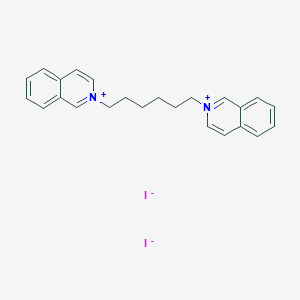
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

